Alizapride hydrochloride

概要

説明

Alizapride hydrochloride is a dopamine antagonist known for its prokinetic and antiemetic effects. It is primarily used to prevent nausea and vomiting associated with medical procedures, surgeries, and cancer therapies . The compound is structurally related to metoclopramide and other benzamides .

準備方法

The preparation of alizapride hydrochloride involves several steps:

Preparation of Intermediate Compounds:

Final Synthesis:

The industrial production methods focus on optimizing yield, simplifying operations, and minimizing pollution .

化学反応の分析

Alizapride hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are part of its synthesis, particularly in the preparation of intermediate compounds.

Substitution: this compound can undergo substitution reactions, especially involving its benzotriazole ring.

Common reagents used in these reactions include reducing agents like hydrogen and catalysts for cyclization . The major products formed are intermediates leading to the final compound, this compound.

科学的研究の応用

Alizapride hydrochloride has several scientific research applications:

Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of benzamide derivatives.

Biology: The compound’s effects on dopamine receptors make it a subject of interest in neurobiology.

作用機序

The antiemetic action of alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone in the central nervous system . By blocking these receptors, it prevents nausea and vomiting triggered by various stimuli. The compound also exhibits prokinetic effects, enhancing gastrointestinal motility .

類似化合物との比較

Alizapride hydrochloride is structurally similar to metoclopramide and other benzamides . it is unique in its specific receptor affinity and pharmacokinetic properties. Similar compounds include:

Metoclopramide: Another dopamine antagonist with similar antiemetic and prokinetic effects.

Domperidone: A dopamine antagonist used for similar indications but with different pharmacokinetic properties.

Cisapride: A prokinetic agent with a different mechanism of action, primarily affecting serotonin receptors.

This compound stands out due to its specific receptor interactions and clinical applications .

生物活性

Alizapride hydrochloride is a dopamine antagonist primarily used for its antiemetic and prokinetic effects. This compound is particularly effective in treating nausea and vomiting associated with various medical conditions, including postoperative scenarios and chemotherapy. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanism of action, pharmacokinetics, and clinical applications.

Chemical and Pharmacological Profile

- Chemical Structure : this compound has the chemical formula with a molar mass of approximately 351.84 g/mol. The compound is structurally related to metoclopramide, sharing similar pharmacological properties.

- Mechanism of Action : Alizapride exerts its antiemetic effects by antagonizing D2 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS). This blockade prevents the initiation of nausea and vomiting responses triggered by various stimuli, including chemotherapy and postoperative conditions .

- Pharmacodynamics : The compound demonstrates both prokinetic and antiemetic properties. It enhances gastrointestinal motility while simultaneously inhibiting emesis, making it a dual-action agent useful in clinical settings .

Pharmacokinetics

- Absorption : Data on the absorption profile of this compound is limited; however, it is known to be administered orally or via injection.

- Half-life : The elimination half-life of alizapride is approximately 3 hours, indicating a relatively short duration of action .

- Excretion : The drug is primarily excreted through renal pathways, which may influence dosing in patients with renal impairment .

Clinical Applications

This compound is indicated for:

- Postoperative Nausea and Vomiting (PONV) : It is commonly used to prevent nausea and vomiting following surgical procedures.

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Alizapride is administered prior to chemotherapy to mitigate emetic responses.

Dosage Guidelines

| Route of Administration | Dosage Range |

|---|---|

| Oral | 100-200 mg/day in divided doses |

| Intramuscular | 50-200 mg within 24 hours post-surgery |

| Intravenous | 100 mg 20-30 minutes before chemotherapy; followed by 50-100 mg intramuscularly every 4-8 hours post-treatment |

Study on Efficacy in PONV

A clinical trial evaluated the effectiveness of alizapride in preventing PONV in patients undergoing laparoscopic surgery. The study reported a significant reduction in the incidence of nausea when compared to placebo controls, highlighting alizapride's role as an effective antiemetic agent .

Comparative Study with Metoclopramide

Research comparing alizapride and metoclopramide indicated that both drugs are effective in managing nausea; however, alizapride was associated with fewer extrapyramidal side effects, making it a safer alternative for long-term use in certain populations .

Adverse Effects

While generally well-tolerated, alizapride can cause side effects such as:

- Drowsiness

- Dry mouth

- Extrapyramidal symptoms (though less frequently than other dopamine antagonists)

特性

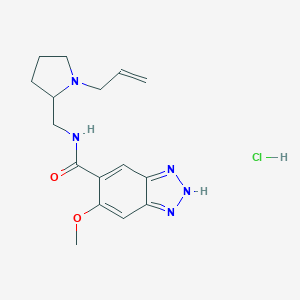

IUPAC Name |

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRECEDGYMYXGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974759 | |

| Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-87-3 | |

| Record name | Alizapride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZAPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in synthesizing Alizapride Hydrochloride?

A1: The synthesis of this compound involves a multi-step process []. The research highlights six key stages:

Q2: What analytical techniques have been used to quantify this compound in pharmaceutical formulations?

A2: A study employed conductometric titration with three different ion-pairing reagents for the determination of this compound in pharmaceutical formulations []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。